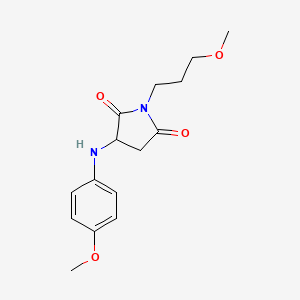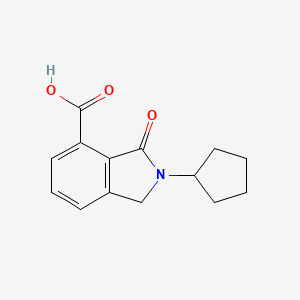
Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C13H17BrN2O2 and its molecular weight is 313.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate is used in the synthesis of new compounds with potential biological properties. For example, it has been utilized in the synthesis of new piperidine substituted benzothiazole derivatives. These compounds have shown promising biological activities, including good antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Anticancer Agent Synthesis
This compound has also been used in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which were evaluated as anticancer agents. Some of these synthesized compounds exhibited strong anticancer properties, making them potential candidates for further therapeutic use (Rehman et al., 2018).
Synthesis of N-Substituted Derivatives
The compound is also involved in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. These synthesized compounds have been screened for their antibacterial properties and exhibited moderate to high antibacterial activity (Khalid et al., 2016).
Gas-phase Elimination Kinetics
Research has also been conducted on the elimination kinetics and mechanisms of related compounds, including ethyl piperidine-3-carboxylate, in the gas phase. This research provides insights into the chemical behavior of these compounds at high temperatures and pressures, which is relevant for understanding their stability and reactivity (Monsalve et al., 2006).
Preparation of Arylation Compounds
Additionally, this compound has been used in the preparation of arylation compounds. A method was developed for the arylation of azoles with 3- and 4-bromopyridines and subsequent reduction of the pyridine ring, which was extended to benzo analogs of the title compounds (Shevchuk et al., 2012).
Crystal Structures
The crystal structures of certain derivatives, such as (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, have been studied. Understanding the crystal structure is essential for applications in material science and pharmaceuticals (Raghuvarman et al., 2014).
Properties
IUPAC Name |
ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-4-3-7-16(9-10)12-6-5-11(14)8-15-12/h5-6,8,10H,2-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYNRDBLDBILSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
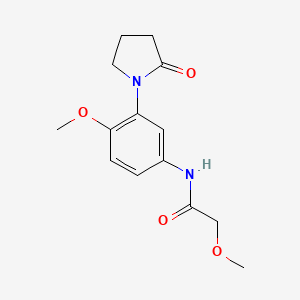
![1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B2483358.png)
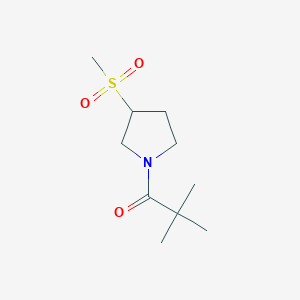
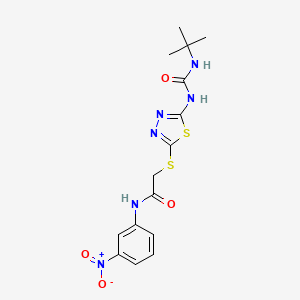
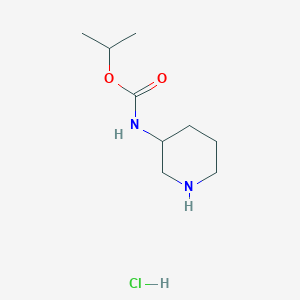
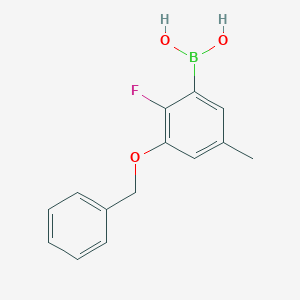
![N-(2,4-difluorobenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2483365.png)
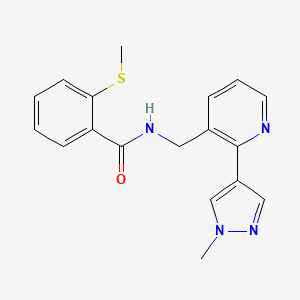
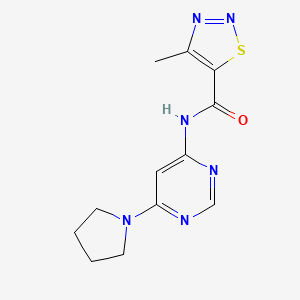
![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2483371.png)
